Cas no 88-69-7 (o-Isopropylphenol)

2-isopropylphenol, also known as 1-hydroxy-2-isopropylbenzene, is a chemical with molecular formula of c9h12o and molecular weight of 136.19.
o-Isopropylphenol structure
o-Isopropylphenol structure
o-Isopropylphenol
88-69-7
C9H12O
136.190982818604
MFCD00002224
34478
6943

o-Isopropylphenol Properties

Names and Identifiers

    • 2-Isopropylphenol
    • o-Cumenol
    • o-Hydroxycumene
    • 2-propan-2-ylphenol
    • 2-Hydroxycumene
    • Phenol,o-isopropyl- (8CI)
    • 2-(1-Methylethyl)phenol
    • NSC 5103
    • o-Isopropylphenol
    • Phenol,o-isopropyl-
    • Prodox 131
    • prodox131
    • OIPP
    • ORTHO-ISO-PROPYLPHENOL
    • FEMA 3461
    • 2-(1-Methylethyl)phenol (ACI)
    • Phenol, o-isopropyl- (8CI)
    • 2-(Propan-2-yl)phenol
    • Propofol Imp. C (EP): 2-(1-Methylethyl)phenol
    • +Expand
    • MFCD00002224
    • CRBJBYGJVIBWIY-UHFFFAOYSA-N
    • 1S/C9H12O/c1-7(2)8-5-3-4-6-9(8)10/h3-7,10H,1-2H3
    • OC1C(C(C)C)=CC=CC=1
    • 1363322

Computed Properties

  • 136.08900
  • 1
  • 1
  • 1
  • 136.088815
  • 10
  • 98.9
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 3
  • 0
  • 20.2

Experimental Properties

  • 2.51560
  • 20.23000
  • n20/D 1.526(lit.)
  • Insoluble
  • 212-213 °C(lit.)
  • 12-16 °C (lit.)
  • <0.05 mmHg ( 25 °C)
  • Fahrenheit: 224.6 ° f
    Celsius: 107 ° c
  • 3461 | 2-ISOPROPYLPHENOL
  • insoluble
  • Liquid at normal temperature
  • Soluble in benzene \ ether \ alcohol and other organic solvents
  • Sensitive to air
  • 1.012 g/mL at 25 °C(lit.)

o-Isopropylphenol Security Information

  • GHS05 GHS05 GHS07 GHS07
  • SL5900000
  • 3
  • 8
  • S26-S36/37/39-S45-S28
  • II
  • R34
  • Xn Xn
  • UN 3145 8/PG 2
  • H302-H314
  • P280-P305 + P351 + P338-P310
  • dangerous
  • Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
  • III
  • 22-34
  • Danger
  • Yes
  • 8

o-Isopropylphenol Customs Data

  • 29071900
  • China Customs Code:

    2907191010

    Overview:

    HS: 2907191010 O-isopropyl(benzene)phenol Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) VAT:17.0% Minimum tariff:4.0% general tariff:11.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS: 2907191010 2-isopropylphenol Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:4.0% General tariff:11.0%

o-Isopropylphenol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Carbamide peroxide Solvents: DMSO-d6 ,  Water ,  Water-d2 ;  rt
Reference
Hydrogen Peroxide-Responsive Triggers Based on Borinic Acids: Molecular Insights into the Control of Oxidative Rearrangement
Gatin-Fraudet, Blaise; Pucher, Mathilde; Le Saux, Thomas; Doisneau, Gilles ; Bourdreux, Yann ; et al, Chemistry - A European Journal, 2022, 28(59),

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Diphenylphosphine ,  Potassium tert-butoxide Solvents: Dimethylformamide ;  10 min, rt
1.2 12 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Reference
A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK
Pan, Wenjing; Li, Chenchen; Zhu, Haoyin; Li, Fangfang; Li, Tao; et al, Organic & Biomolecular Chemistry, 2021, 19(35), 7633-7640

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphin… ;  rt
1.2 Solvents: 1,4-Dioxane ,  Water ;  6 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans
Anderson, Kevin W.; Ikawa, Takashi; Tundel, Rachel E.; Buchwald, Stephen L., Journal of the American Chemical Society, 2006, 128(33), 10694-10695

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Ozone Solvents: Ethanol ,  Water ;  30 min
Reference
IPSO-hydroxylation of boronic acid via ozonolysis: a metal-, ligand-, and base-free method
Bommegowda, Yadaganahalli K.; Mallesha, Ningegowda; Vinayaka, Ajjampura C.; Sadashiva, Maralinganadoddi P., Chemistry Letters, 2016, 45(3), 268-270

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Iron oxide (Fe2O3) Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: Water
Reference
Ligand- and base-free synthesis of phenols by rapid oxidation of arylboronic acids using iron(III) oxide
Sawant, Sanghapal D.; Hudwekar, Abhinandan D.; Aravinda Kumar, K. A.; Venkateswarlu, Vunnam; Singh, Parvinder Pal; et al, Tetrahedron Letters, 2014, 55(4), 811-814

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
A Mild Anionic Method for Generating o-Quinone Methides: Facile Preparations of Ortho-Functionalized Phenols
Jones, Ryan M.; Van De Water, Ryan W.; Lindsey, Christopher C.; Hoarau, Christophe; Ung, Thay; et al, Journal of Organic Chemistry, 2001, 66(10), 3435-3441

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Vanadium oxide (V2O5) ,  Tetrabutylammonium hydroxide ,  Acridinium, 2,7-bis(1,1-dimethylethyl)-10-[4-(1,1-dimethylethyl)phenyl]-9-(4-flu… Solvents: Acetonitrile ,  Water ;  -78 °C; 24 h, 30 - 35 °C
Reference
Photoredox and Vanadate Cocatalyzed Hydrolysis of Aryl Ethers at Ambient Temperature
Hu, Rong-Gui; Sang, Yueqian; Tan, Fang-Fang; Sun, Yuan-Li; Xue, Xiao-Song ; et al, ACS Catalysis, 2023, 13(13), 9264-9273

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Methyldicyclohexylamine ,  Water Catalysts: Phenylsilane ,  Nickel bromide ,  [2,2′-Bipyridine]-6,6′-diamine Solvents: Dimethylacetamide ;  12 h, 120 °C
Reference
Ni(I)-Catalyzed Hydroxylation of Aryl Halides with Water under Thermal Catalysis
Yang, Liu; Yan, Yonggang; Cao, Ni; Hao, Jing; Li, Gang; et al, Organic Letters, 2022, 24(51), 9431-9435

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium phosphate hydrate (3:1:1) Catalysts: Tri-tert-butylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  20 h, 100 °C
Reference
Palladium-catalyzed C-O bond formation. Direct synthesis of phenols and aryl/alkyl ethers from activated aryl halides
Chen, Guoshu; Chan, Albert S. C.; Kwong, Fuk Yee, Tetrahedron Letters, 2007, 48(3), 473-476

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Alumina
Reference
Alumina-catalyzed reactions of hydroxyarenes and hydroaromatic ketones. 10. Reaction of phenol with 2-propanol
Klemm, LeRoy H.; Taylor, Dennis R., Journal of Organic Chemistry, 1980, 45(22), 4326-9

Synthetic Circuit 11

Reaction Conditions
Reference
Alkylation of phenols by aluminum alkoxides
Iyer, Padmini; Pillai, C. N., Indian Journal of Chemistry, 1978, (4), 321-2

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Ethylenediamine Solvents: Tetrahydrofuran ;  rt → -10 °C
1.2 Reagents: Lithium ;  9 h, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Scope and limitations of lithium-ethylenediamine-THF-mediated cleavage at the α-position of aromatics: deprotection of aryl methyl ethers and benzyl ethers under mild conditions
Shindo, Takeyuki; Fukuyama, Yasuaki; Sugai, Takeshi, Synthesis, 2004, (5), 692-700

Synthetic Circuit 13

Reaction Conditions
Reference
Alkylation of phenol with propylene over solid acid catalysts
Wang, Bo; Lee, Chul Wee; Cal, Tian-Xi; Park, Sang-Eon, Studies in Surface Science and Catalysis, 2001, 135, 4121-4128

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Isopropanol ;  4 h, 340 °C
Reference
Selective catalytic conversion of guaiacol to phenols over a molybdenum carbide catalyst
Ma, Rui; Cui, Kai; Yang, Le; Ma, Xiaolei; Li, Yongdan, Chemical Communications (Cambridge, 2015, 51(51), 10299-10301

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Boron tribromide
Reference
Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists
Burkholder, Timothy P.; Cunningham, Brian E.; Clayton, Joshua R.; Lander, Peter A.; Brown, Matthew L.; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(7), 1377-1380

Synthetic Circuit 16

Reaction Conditions
Reference
Product subclass 1: o-quinomethanes
Pettus, T. R. R.; Selenski, C., Science of Synthesis, 2006, 28, 831-872

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: Cobalt copper iron oxide (Co0.5Cu0.5Fe2O4) ;  350 °C
Reference
Selective production of orthoalkyl phenols on Cu0.5Co0.5Fe2O4: a study of catalysis and characterization
Mathew, Thomas; Shylesh, Sankaran; Devassy, Biju M.; Vijayaraj, Munusamy; Satyanarayana, Chilukuri V. V.; et al, Applied Catalysis, 2004, 273(1-2), 35-45

Synthetic Circuit 18

Reaction Conditions
Reference
Alkylation of phenol with α-methylstyrene, propylene, butenes, isoamylene, 1-octene, and diisobutylene: heterogeneous vs. homogeneous catalysts
Chaudhuri, Basab; Sharma, Man Mohan, Industrial & Engineering Chemistry Research, 1991, 30(1), 227-31

Synthetic Circuit 19

Reaction Conditions
Reference
Preparation of colorless mixtures of triaryl phosphates from phenol
, Czechoslovakia, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: Choline chloride ,  Imidazole ;  150 °C
Reference
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
Li, Haichao; et al, International Journal of Biological Macromolecules, 2021, 193, 319-327

o-Isopropylphenol Raw materials

o-Isopropylphenol Preparation Products

o-Isopropylphenol Related Literature